Dodec-11-yn-1-ol
Overview
Description
Dodec-11-yn-1-ol, also known as 11-dodecyn-1-ol, is an organic compound with the molecular formula C₁₂H₂₂O. It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. This compound is primarily used as a surfactant due to its excellent surface-active properties .
Mechanism of Action
Target of Action
Dodec-11-yn-1-ol, also known as 11-DODECYN-1-OL, is primarily used as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act on various targets depending on their specific application, such as cell membranes in biological systems or surfaces in industrial applications.
Mode of Action
As a surfactant, it likely interacts with its targets by reducing surface tension, facilitating the mixing of substances that are normally immiscible .
Pharmacokinetics
As a surfactant, it is likely to have good solubility in both aqueous and organic solvents , which could influence its bioavailability.
Result of Action
As a surfactant, it is likely to affect the properties of cell membranes and other surfaces, potentially influencing processes such as cell adhesion, membrane permeability, and solubilization of hydrophobic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its surfactant properties may be affected by factors such as temperature, pH, and the presence of other substances . It should be handled in a well-ventilated place and direct contact with skin and eyes should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodec-11-yn-1-ol is typically synthesized through alkynylation reactions. One common method involves the reaction of dodecyl bromide with an alkyne, followed by hydrolysis and dealkylation steps to yield the desired product . Another method involves the use of dodecane-1,12-diol as a starting material, which undergoes a series of reactions to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkynylation reactions under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like ethylenediamine. The reaction mixture is heated to around 70°C for several hours, followed by extraction and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Dodec-11-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Dodec-11-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a surfactant in various chemical reactions.
Biology: It is employed in the study of cell membrane interactions due to its surfactant properties.
Comparison with Similar Compounds
- Tetradec-11-en-1-ol
- Hexadec-11-en-1-ol
- Dodecane-1,12-diol
Comparison: Dodec-11-yn-1-ol is unique due to its triple bond, which imparts distinct reactivity compared to its saturated and unsaturated counterparts. For example, tetradec-11-en-1-ol and hexadec-11-en-1-ol contain double bonds, making them less reactive in certain chemical reactions. Dodecane-1,12-diol, on the other hand, lacks the alkyne functionality, limiting its use in specific synthetic applications .
Properties
IUPAC Name |
dodec-11-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1,13H,3-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRAUTMOUDUPET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449195 | |
Record name | Dodec-11-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18202-10-3 | |
Record name | Dodec-11-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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